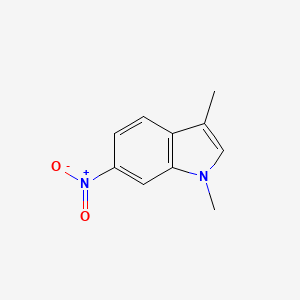![molecular formula C21H14F2N6O2S2 B2403895 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1115967-10-6](/img/no-structure.png)
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H14F2N6O2S2 and its molecular weight is 484.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, as a pyrazolo[3,4-d]pyrimidine derivative, is a part of broader chemical families that have been studied extensively for their synthetic applications and catalytic properties.
Hybrid Catalysts for Synthesis : Pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine scaffolds, have been intensively investigated due to their broader synthetic applications and bioavailability. Advanced synthetic pathways employing diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been developed for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. These processes highlight the significant role of hybrid catalysts in the synthesis of complex molecules and lead to the development of lead molecules (Parmar et al., 2023).
Synthetic and Medicinal Aspects : The pyrazolo[1,5-a]pyrimidine scaffold, similar to pyrazolo[3,4-d]pyrimidines, is a privileged heterocycle in drug discovery with broad medicinal properties such as anticancer, anti-inflammatory, and anti-infectious. Structural-activity relationship studies have highlighted the potential of these scaffolds in developing drug candidates for various disease targets. Further exploitation of this scaffold could lead to the development of novel drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis : The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, a structurally related compound, have been a focus due to the comparable nucleophilicity of substituent groups. Understanding the regio-orientation is crucial in the synthesis of pyrazolo[3,4-d]pyrimidines, which often encounter challenges due to the structural complexity and the presence of multiple reactive sites (Mohamed & Mahmoud, 2019).
Biological and Medicinal Research
The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, particularly in the medicinal chemistry domain.
Biological Activities of Phenothiazines and Related Structures : Phenothiazine derivatives, which share structural similarities with pyrazolo[3,4-d]pyrimidines, exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The phenothiazine core is recognized as a potent pharmacophoric moiety, suggesting the potential of pyrazolo[3,4-d]pyrimidines in similar domains (Pluta et al., 2011).
Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines : Pyrazolopyrimidines, structurally similar to the compound , are known for their significant therapeutic importance in various disease conditions such as cancer, inflammation, and cardiovascular diseases. Their bioactivity stems from their ability to interact with multiple biological targets, prompting investigations into their potential therapeutic applications (Chauhan & Kumar, 2013).
Eigenschaften
CAS-Nummer |
1115967-10-6 |
|---|---|
Molekularformel |
C21H14F2N6O2S2 |
Molekulargewicht |
484.5 |
IUPAC-Name |
5-(3,4-difluorophenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14F2N6O2S2/c1-32-13-5-2-11(3-6-13)18-25-17(31-28-18)10-33-21-26-19-14(9-24-27-19)20(30)29(21)12-4-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |
InChI-Schlüssel |
HDVUSICGDUDXSK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
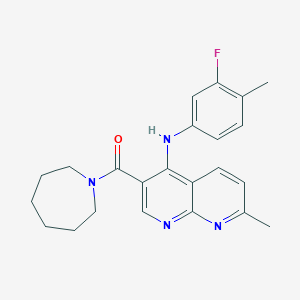
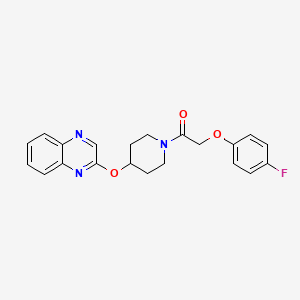
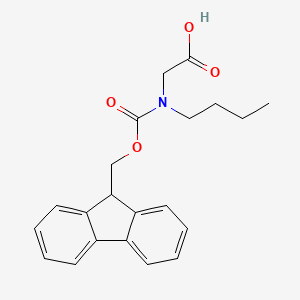
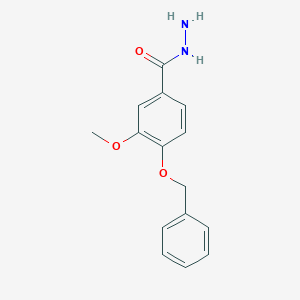

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)
![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)
![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)
